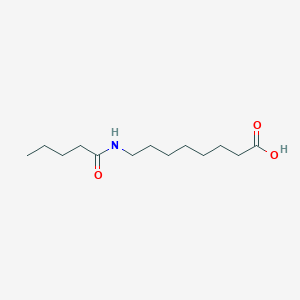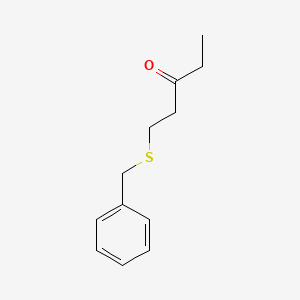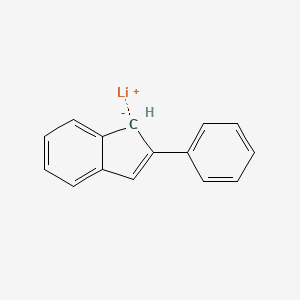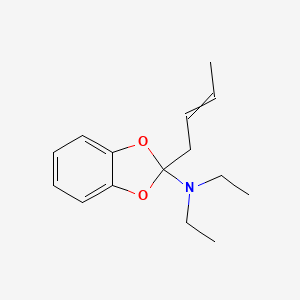
2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine is an organic compound that features a benzodioxole ring fused with an amine group This compound is notable for its unique structure, which includes a but-2-en-1-yl group and diethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine typically involves the reaction of a benzodioxole derivative with a but-2-en-1-yl halide in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of catalysts, such as palladium or platinum, can also be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of saturated amines
Substitution: Formation of N-alkylated derivatives
Applications De Recherche Scientifique
2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole ring may interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane
- Crotyl alcohol
- Crotonaldehyde
- Crotonic acid
Uniqueness
2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine is unique due to its combination of a benzodioxole ring and a but-2-en-1-yl group. This structural feature distinguishes it from other similar compounds, which may lack the benzodioxole ring or the specific substitution pattern. The presence of the diethylamine moiety also contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
116341-57-2 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
2-but-2-enyl-N,N-diethyl-1,3-benzodioxol-2-amine |
InChI |
InChI=1S/C15H21NO2/c1-4-7-12-15(16(5-2)6-3)17-13-10-8-9-11-14(13)18-15/h4,7-11H,5-6,12H2,1-3H3 |
Clé InChI |
LGKINAJJVPURMU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1(OC2=CC=CC=C2O1)CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


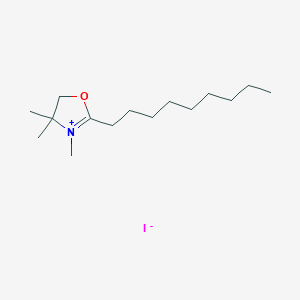
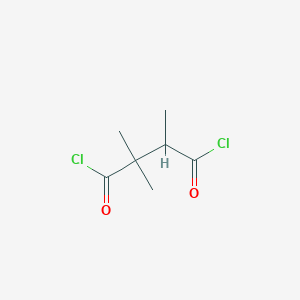
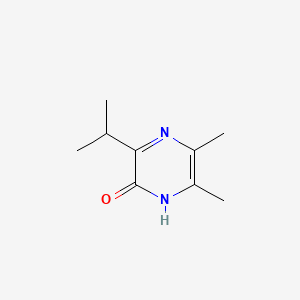
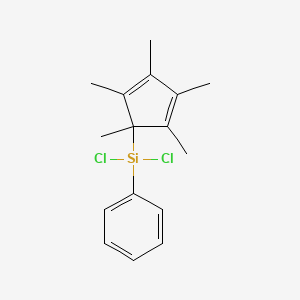
![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
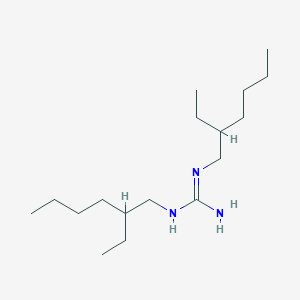
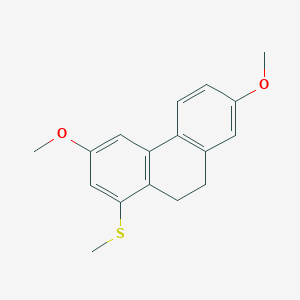

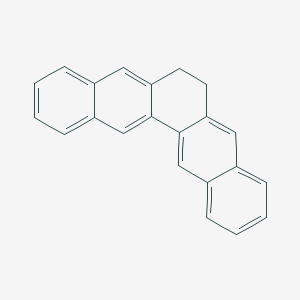
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
